An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block for various bioactive molecules, a thorough understanding of its characteristics is paramount for its effective utilization. This document delves into the structural features, physicochemical parameters, spectral analysis, and analytical methodologies pertinent to this compound. The information presented herein is a synthesis of available literature on closely related analogues and established principles of heterocyclic chemistry, intended to serve as a valuable resource for researchers in the pharmaceutical sciences.
Introduction: The Significance of the Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions. Its presence in numerous antifungal, antiviral, and anticancer agents underscores its therapeutic importance. The title compound, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, combines this versatile heterocycle with a primary amine, offering a reactive handle for the synthesis of a diverse array of derivatives. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it amenable to a variety of experimental conditions.
Chemical Structure and Identifiers
The structural integrity of a compound is the foundation of its chemical behavior. 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is characterized by a 1,2,4-triazole ring linked via a nitrogen atom to an ethanamine side chain. The dihydrochloride salt is formed by the protonation of the basic nitrogen centers.
| Identifier | Value |
| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride |
| CAS Number | 51444-26-9 |
| Molecular Formula | C₄H₁₀Cl₂N₄ |
| Molecular Weight | 185.06 g/mol |
| Canonical SMILES | C1=CN=C(N1CCN)N.Cl.Cl |
| InChI Key | InChI=1S/C4H8N4.2ClH/c5-2-1-8-4-6-7-3-8;;/h3-4H,1-2,5H2;2*1H |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is not extensively published, reliable estimations can be made based on the behavior of analogous structures and computational predictions.
| Property | Estimated Value/Range | Rationale and Insights |
| pKa | Amine: 8.5 - 9.5; Triazole: 2.0 - 3.0 | The ethanamine moiety is expected to have a pKa typical of a primary alkylamine. The triazole ring possesses both acidic and basic nitrogens; the most basic nitrogen is predicted to have a pKa in the acidic range. This dual nature is critical for its interaction with biological targets. |
| logP (Octanol-Water Partition Coefficient) | -1.0 to -0.5 (for the free base) | The presence of the polar triazole ring and the primary amine suggests that the compound is hydrophilic, leading to a negative logP value. This indicates a preference for the aqueous phase, which is a key factor in its formulation and bioavailability. |
| Aqueous Solubility | High | As a dihydrochloride salt of a small, polar molecule, high aqueous solubility is anticipated. This is advantageous for in vitro assays and for the development of parenteral formulations. |
| Melting Point | >200 °C (with decomposition) | Salt forms of small organic molecules, particularly hydrochlorides, typically exhibit high melting points. The exact value can be influenced by the crystalline form.[1] |
| Stability | Stable under standard conditions; sensitive to strong oxidizing agents and extreme pH. | The 1,2,4-triazole ring is generally stable.[2] However, as with most organic compounds, prolonged exposure to harsh conditions can lead to degradation. The primary amine can be susceptible to oxidation. |
Synthesis and Experimental Protocols
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine typically involves the nucleophilic substitution of a suitable precursor with 1H-1,2,4-triazole. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Synthetic Pathway
A plausible synthetic route starts with the reaction of 1H-1,2,4-triazole with a protected 2-aminoethyl halide, followed by deprotection and salt formation. This approach offers good control over the regioselectivity of the N-alkylation.
Step-by-Step Synthesis Protocol (Adapted from related literature)
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N-Alkylation: To a solution of 1H-1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. To this mixture, add N-(2-bromoethyl)phthalimide portion-wise at room temperature. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
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Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(2-(1H-1,2,4-triazol-1-yl)ethyl)phthalimide.
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Deprotection: Suspend the phthalimide-protected intermediate in ethanol and add hydrazine hydrate. Reflux the mixture until the deprotection is complete (monitored by TLC).
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Isolation of Free Base: Cool the reaction mixture and remove the phthalhydrazide byproduct by filtration. Concentrate the filtrate under reduced pressure to obtain the crude free base.
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Salt Formation: Dissolve the crude free base in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol (2 equivalents). The dihydrochloride salt will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield pure 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons, typically in the aromatic region (δ 7.5-8.5 ppm). The ethanamine protons will appear as two triplets in the aliphatic region (δ 3.0-4.5 ppm), corresponding to the methylene group adjacent to the triazole ring and the methylene group adjacent to the amino group. The N-H protons of the protonated amine will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring (δ 140-155 ppm) and the two aliphatic carbons of the ethanamine side chain (δ 35-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands are expected for N-H stretching of the ammonium salt, C-H stretching of the aliphatic and aromatic groups, C=N and N=N stretching of the triazole ring, and C-N stretching.[3][4]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200 - 2800 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=N / N=N Stretch (Triazole Ring) | 1600 - 1450 |
| C-N Stretch | 1350 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Under electrospray ionization (ESI) conditions, the molecular ion of the free base [M+H]⁺ would be expected at m/z 113.08. The fragmentation pattern would likely involve the cleavage of the ethanamine side chain and fragmentation of the triazole ring.[5][6]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. Given its polar nature, both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) can be employed.
HPLC Method Selection
Recommended HPLC Protocol (HILIC)
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Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
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Mobile Phase: A gradient of a high concentration of a polar organic solvent (e.g., acetonitrile) with a low concentration of an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Detector: UV detection at a wavelength of approximately 210 nm, or a mass spectrometer for higher sensitivity and specificity.
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Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.
Conclusion
2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is a valuable building block in drug discovery due to its favorable physicochemical properties and the versatile reactivity of its functional groups. This technical guide has provided a comprehensive overview of its key characteristics, from its molecular structure and physicochemical parameters to its spectroscopic signature and analytical methodologies. By leveraging the information and protocols outlined in this document, researchers can confidently utilize this compound in the synthesis of novel therapeutic agents. Further experimental validation of the predicted properties will undoubtedly enhance our understanding and expand the applications of this promising heterocyclic compound.
References
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL not available)
-
FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. [Link]
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. [Link]
Sources
- 1. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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